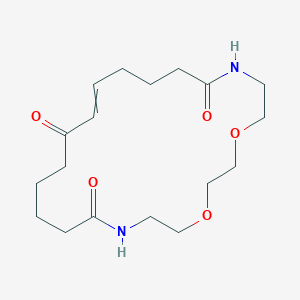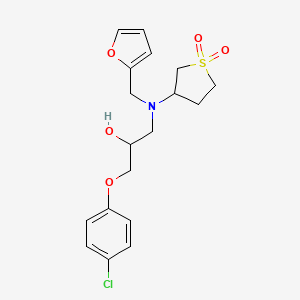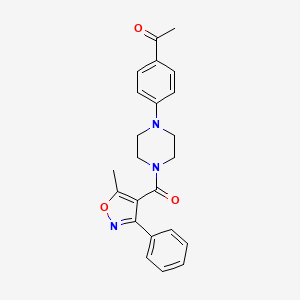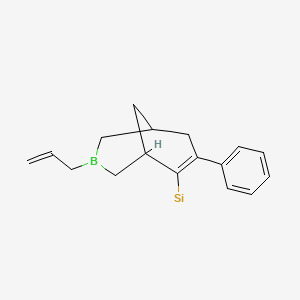![molecular formula C15H29O4Si- B12622442 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate CAS No. 917989-50-5](/img/structure/B12622442.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate is a complex organic compound that features a tert-butyl(dimethyl)silyl group, an ethenyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The ethenyl group can be introduced through a Wittig reaction or similar olefination methods. The carbonate ester is formed by reacting the corresponding alcohol with phosgene or a carbonate derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The carbonate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Various substituted derivatives: from substitution reactions.
Scientific Research Applications
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate involves its ability to act as a protecting group, preventing unwanted reactions at hydroxyl sites. The tert-butyl(dimethyl)silyl group can be selectively removed under specific conditions, allowing for controlled deprotection and subsequent functionalization. The carbonate ester moiety can undergo hydrolysis to release carbon dioxide and the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol
- tert-Butyldimethylsilyloxypropane
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate is unique due to its combination of a silyl protecting group and a carbonate ester, which provides versatility in synthetic applications. Its ability to undergo a variety of chemical reactions while maintaining stability under specific conditions makes it a valuable compound in research and industrial settings.
Properties
CAS No. |
917989-50-5 |
|---|---|
Molecular Formula |
C15H29O4Si- |
Molecular Weight |
301.47 g/mol |
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-3-ethenylhexan-2-yl] carbonate |
InChI |
InChI=1S/C15H30O4Si/c1-8-13(12(2)19-14(16)17)10-9-11-18-20(6,7)15(3,4)5/h8,12-13H,1,9-11H2,2-7H3,(H,16,17)/p-1 |
InChI Key |
AQQWMWCUBFNGCW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(CCCO[Si](C)(C)C(C)(C)C)C=C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)


![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)
![{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol](/img/structure/B12622383.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12622392.png)
![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)

![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)

![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)


